4-Methoxyfluorophosphinyloxy-TEMPO
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Overview
Description
4-Methoxyfluorophosphinyloxy-TEMPO is a chemical compound with the molecular formula C10H20FNO4P and a molecular weight of 268.24 g/mol . This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which is a well-known nitroxyl radical used in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Fluorophosphinyloxy Group Introduction: The TEMPO is reacted with a fluorophosphinyloxy reagent under controlled conditions to introduce the fluorophosphinyloxy group.
Methoxylation: The intermediate product is then subjected to methoxylation to obtain the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methoxyfluorophosphinyloxy-TEMPO undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to its corresponding hydroxylamine derivative.
Substitution: The compound can participate in substitution reactions, where the methoxy or fluorophosphinyloxy groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the major products are often aldehydes or ketones .
Scientific Research Applications
4-Methoxyfluorophosphinyloxy-TEMPO has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxyfluorophosphinyloxy-TEMPO involves its ability to act as a radical scavenger and an oxidizing agent. The compound exerts its effects by interacting with molecular targets, such as free radicals and reactive oxygen species (ROS), and neutralizing them. This interaction helps in preventing oxidative damage to biological molecules and materials .
Comparison with Similar Compounds
4-Methoxyfluorophosphinyloxy-TEMPO can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): The parent compound, which is widely used as a radical scavenger and catalyst in organic synthesis.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity and stability.
4-Acetamido-TEMPO: Another derivative with an acetamido group, used in specific oxidation reactions and as a spin label.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability compared to other TEMPO derivatives .
Properties
InChI |
InChI=1S/C10H20FNO4P/c1-9(2)6-8(16-17(11,14)15-5)7-10(3,4)12(9)13/h8H,6-7H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXMDYMRGVNYRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OP(=O)(OC)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857988 |
Source
|
Record name | (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181702-77-2 |
Source
|
Record name | (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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